molecular formula C8H17NO B13180760 3-Amino-1-(1-ethylcyclopropyl)propan-1-ol

3-Amino-1-(1-ethylcyclopropyl)propan-1-ol

Cat. No.: B13180760
M. Wt: 143.23 g/mol
InChI Key: YAYDDHONKUNYTH-UHFFFAOYSA-N
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Description

3-Amino-1-(1-ethylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-ethylcyclopropyl)propan-1-ol typically involves the reaction of 1-ethylcyclopropylamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be optimized for higher yields and purity by controlling parameters like temperature, pressure, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-ethylcyclopropyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

3-Amino-1-(1-ethylcyclopropyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(1-ethylcyclopropyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A simpler analog with a similar structure but lacking the cyclopropyl group.

    1-Amino-2-propanol: Another related compound with a different arrangement of functional groups.

Uniqueness

3-Amino-1-(1-ethylcyclopropyl)propan-1-ol is unique due to the presence of the 1-ethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-1-(1-ethylcyclopropyl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(4-5-8)7(10)3-6-9/h7,10H,2-6,9H2,1H3

InChI Key

YAYDDHONKUNYTH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C(CCN)O

Origin of Product

United States

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